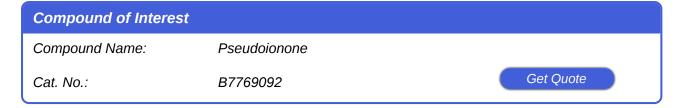


The Chemistry and Synthesis of Pseudoionone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone, a key intermediate in the synthesis of ionones and subsequently Vitamin A, is a topic of significant interest in both academic and industrial research. This technical guide provides an in-depth overview of **pseudoionone**, focusing on its chemical properties, detailed synthesis protocols, and its primary applications. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound.

Core Data and Physicochemical Properties

Pseudoionone is an unsaturated ketone with the chemical formula C13H20O.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.



Property	Value	Source
CAS Number	141-10-6	[2][3][4][5][6]
Molecular Weight	192.30 g/mol	[1][2][3][5]
Molecular Formula	C13H20O	[1][2][3]
IUPAC Name	(3E,5E)-6,10-dimethylundeca- 3,5,9-trien-2-one	[1]
Density	0.90 g/mL at 20 °C	[3][5]
Boiling Point	114-116 °C at 2 mmHg	[3][5]
Flash Point	83.89 °C	[4]
Appearance	Liquid	[7]

Synthesis of Pseudoionone via Aldol Condensation

The primary industrial and laboratory synthesis of **pseudoionone** is achieved through the aldol condensation of citral with acetone.[2][3] This reaction is typically base-catalyzed.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is a standard laboratory procedure for the synthesis of **pseudoionone**.

Materials:

- Citral
- Acetone (dried over anhydrous potassium carbonate)
- 10% aqueous sodium hydroxide solution
- Ether
- Anhydrous sodium sulfate



• 10% aqueous sodium bisulfite solution (for purification)

Equipment:

- Round-bottomed flask with a mechanical stirrer, dropping funnel, and thermometer
- Separatory funnel
- Steam distillation apparatus
- Distillation apparatus

Procedure:

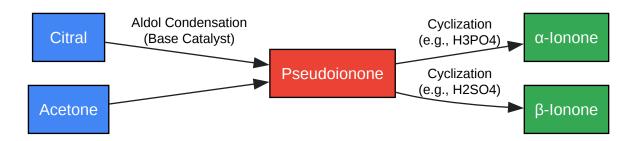
- Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 203 g (1.33 moles) of pure citral and 800 g (13.8 moles) of dried acetone.
- Cooling: Cool the mixture to -5°C or below using an appropriate cooling bath.
- Condensation: While maintaining the low temperature and stirring vigorously, slowly add a 10% aqueous sodium hydroxide solution. The addition should be dropwise to control the exothermic reaction.
- Reaction Quenching and Extraction: After the addition of the sodium hydroxide solution is complete, continue stirring for no more than 5 minutes. Pour the reaction mixture into a large separatory funnel.
- Layer Separation: Allow the layers to separate. Draw off the lower aqueous layer.
- Extraction: Extract the aqueous layer with 150 mL of ether. Combine the ether extracts with the original organic layer.
- Drying: Dry the combined ether extracts over anhydrous sodium sulfate.
- Purification (optional but recommended): The crude product can be purified via a sodium bisulfite adduct.



- Shake the ether solution with a 10% aqueous sodium bisulfite solution.
- Decompose the resulting adduct by adding a 10% aqueous sodium hydroxide solution.
- Separate the layers and extract the aqueous layer with ether.
- Dry the combined ether layers over anhydrous sodium sulfate.
- Distillation: After removing the ether, the crude pseudoionone is purified by vacuum distillation. The fraction boiling at 123–124°C/2.5 mm Hg is collected. The expected yield is approximately 70%.[1]

Logical Workflow: Synthesis and Subsequent Cyclization

Pseudoionone is rarely the final product of interest. Its primary utility is as a precursor to the ionones (α - and β -ionone), which are valuable in the fragrance industry and as starting materials for the synthesis of Vitamin A. The following diagram illustrates this common synthetic workflow.



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Caption: Synthetic pathway from citral and acetone to **pseudoionone** and its subsequent cyclization to α - and β -ionone.

Biological Activity and Signaling Pathways

While **pseudoionone** is a crucial intermediate in the synthesis of biologically active molecules like Vitamin A, there is limited direct research on its own biological activities and signaling pathways. Its primary role in a biological context is as a precursor.



The cyclized products, α - and β -ionone, have been investigated for various biological effects. For instance, β -ionone has been studied for its potential as an anticancer agent.[8] Research in this area focuses on the ability of β -ionone and its derivatives to inhibit the mevalonate pathway, which is critical for the biosynthesis of compounds that promote cell proliferation.[8] β -ionone also acts as an insect attractant or repellant in various plant species.[9]

Further research is required to determine if **pseudoionone** itself possesses any significant, direct biological activity or if it interacts with specific signaling pathways within biological systems. Currently, its importance in drug development and biological research is overwhelmingly centered on its role as a synthetic intermediate.

Conclusion

Pseudoionone is a well-characterized chemical intermediate with established and reliable synthesis protocols. Its primary value lies in its efficient conversion to ionones, which are foundational molecules for the fragrance and pharmaceutical industries. While the direct biological effects of **pseudoionone** are not extensively studied, its role as a precursor to vital compounds like Vitamin A underscores its significance in chemical and biological sciences. This guide provides the essential technical information required for researchers and professionals working with this versatile compound.

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